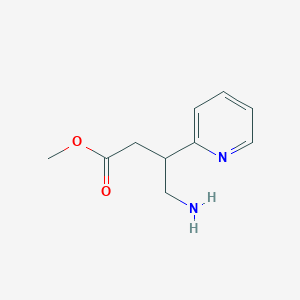

Methyl 4-amino-3-(pyridin-2-yl)butanoate

Description

Contextualization within Amine- and Pyridine-Containing Organic Scaffolds

Amine and pyridine (B92270) moieties are fundamental building blocks in the design of therapeutic agents. The pyridine ring, a nitrogen-containing heterocycle, is a common feature in numerous FDA-approved drugs and natural products. mdpi.com Its ability to participate in hydrogen bonding, engage in pi-stacking interactions, and act as a bioisostere for a phenyl ring makes it a privileged scaffold in drug discovery. mdpi.com The nitrogen atom in the pyridine ring can also influence the compound's solubility and metabolic stability.

Similarly, the amine functional group is crucial for the biological activity of a vast number of pharmaceuticals. It can act as a proton acceptor or donor, forming key interactions with biological targets such as enzymes and receptors. The presence of both an amine and a pyridine ring within the same molecule, as seen in Methyl 4-amino-3-(pyridin-2-yl)butanoate, offers a rich platform for tuning the compound's physicochemical properties and biological activity.

The core structure of this compound is a derivative of γ-aminobutyric acid (GABA), a major inhibitory neurotransmitter in the central nervous system (CNS). nih.gov Analogs of GABA, such as gabapentin and pregabalin, are clinically successful drugs used to treat epilepsy, neuropathic pain, and anxiety disorders. nih.gov The incorporation of a pyridine ring at the 3-position of the GABA backbone introduces a significant structural modification that can potentially modulate its pharmacological profile.

Overview of Established Synthetic Methodologies for Related Butanoate Derivatives

The synthesis of butanoate derivatives, particularly chiral γ-amino esters, is a well-established area of organic synthesis. A variety of methods have been developed to introduce functionality at different positions of the butanoate chain with high levels of stereocontrol.

One of the most common approaches for the synthesis of 3-substituted-4-aminobutanoates is the Michael addition of an amine to an α,β-unsaturated ester. This conjugate addition reaction is a powerful tool for forming the carbon-nitrogen bond at the β-position relative to the ester. The use of chiral amines or chiral catalysts can facilitate asymmetric Michael additions, leading to the enantioselective synthesis of the desired product.

Another important strategy is the catalytic asymmetric synthesis of γ-amino esters. For instance, palladium-catalyzed asymmetric allylic amination of suitable substrates can provide access to chiral γ-amino esters with high enantiomeric excess. Similarly, copper-catalyzed hydroamination reactions have been employed for the enantioselective synthesis of γ-amino acid derivatives.

A plausible synthetic route to this compound could involve the conjugate addition of an amine to a methyl 3-(pyridin-2-yl)acrylate precursor. Alternatively, a multi-step sequence involving the construction of the pyridine ring followed by the elaboration of the butanoate side chain could be envisioned.

Rationale for Academic Investigation of this compound as a Unique Scaffold

The academic interest in this compound stems from its potential as a novel scaffold for the development of new therapeutic agents, particularly those targeting the central nervous system. The rationale for its investigation can be broken down into several key points:

Exploration of New Chemical Space: The combination of a pyridine ring with a GABA backbone represents a relatively unexplored area of chemical space. Synthesizing and studying such novel structures can lead to the discovery of compounds with unique pharmacological properties.

Modulation of GABAergic Activity: As a GABA analog, this compound has the potential to interact with GABA receptors, transporters, or metabolizing enzymes. The pyridine ring can significantly influence the binding affinity and selectivity of the molecule for these targets compared to existing GABA analogs.

Structure-Activity Relationship (SAR) Studies: The synthesis of a library of analogs based on the this compound scaffold would allow for systematic SAR studies. By modifying the pyridine ring, the amino group, and the ester functionality, researchers can gain valuable insights into the structural requirements for biological activity. This information is crucial for the rational design of more potent and selective compounds.

Development of Novel Synthetic Methodologies: The synthesis of this unique scaffold may require the development of new or improved synthetic methods. This can be a significant academic pursuit in itself, contributing to the advancement of organic synthesis.

Scope and Objectives of Research on this compound

The research on this compound is likely to encompass a multidisciplinary approach, with the following scope and objectives:

Synthesis: The primary objective would be to develop an efficient and stereoselective synthesis of this compound and its analogs. This would involve exploring different synthetic routes and optimizing reaction conditions.

Characterization: Thorough characterization of the synthesized compounds using various spectroscopic techniques (NMR, IR, Mass Spectrometry) and analytical methods (HPLC) to confirm their structure and purity.

Pharmacological Evaluation: The synthesized compounds would be screened for their biological activity. Given the GABA backbone, a primary focus would be on evaluating their effects on the CNS, including their potential as anticonvulsants, anxiolytics, or analgesics. This would involve in vitro assays to assess their interaction with GABA receptors and transporters, as well as in vivo studies in animal models of neurological disorders. nih.gov

Computational Modeling: Molecular modeling and computational studies could be employed to understand the binding modes of these compounds with their biological targets and to guide the design of new analogs with improved properties.

Physicochemical Profiling: Determination of key physicochemical properties such as solubility, lipophilicity, and metabolic stability to assess the "drug-likeness" of the scaffold and its potential for further development.

Structure

3D Structure

Properties

Molecular Formula |

C10H14N2O2 |

|---|---|

Molecular Weight |

194.23 g/mol |

IUPAC Name |

methyl 4-amino-3-pyridin-2-ylbutanoate |

InChI |

InChI=1S/C10H14N2O2/c1-14-10(13)6-8(7-11)9-4-2-3-5-12-9/h2-5,8H,6-7,11H2,1H3 |

InChI Key |

JRVQJVQOBAVFRF-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)CC(CN)C1=CC=CC=N1 |

Origin of Product |

United States |

Synthetic Methodologies and Strategies for Methyl 4 Amino 3 Pyridin 2 Yl Butanoate

Retrosynthetic Analysis of the 4-amino-3-(pyridin-2-yl)butanoate Architecture

Retrosynthetic analysis is a problem-solving technique for planning organic syntheses. wikipedia.org It involves conceptually deconstructing a target molecule into simpler, readily available precursor structures. wikipedia.org For the 4-amino-3-(pyridin-2-yl)butanoate framework, several logical disconnections can be proposed to guide the design of a synthetic route.

The most prominent disconnections involve the C-N and C-C bonds that form the core butanoate backbone.

C-N Bond Disconnection: A primary retrosynthetic step is the disconnection of the C4-N bond. This approach, based on an amine addition, identifies a 4-halobutanoate or a related electrophilic precursor and an amino-substituted pyridine (B92270) as the key synthons. However, a more common and powerful strategy is the disconnection adjacent to the nitrogen, suggesting an addition of an amine to an unsaturated system.

C3-C4 Bond Disconnection (Conjugate Addition): A highly convergent approach involves disconnecting the C3-C4 bond. This points to a conjugate (Michael) addition strategy. The key precursors would be a nucleophilic amine source and an α,β-unsaturated ester, specifically methyl (E)-3-(pyridin-2-yl)acrylate. This is often a preferred route due to the reliability and versatility of conjugate addition reactions.

C2-C3 Bond Disconnection (Enolate Alkylation): Another possibility is the disconnection of the C2-C3 bond. This suggests a strategy involving the alkylation of an ester enolate. The synthons would be a glycine (B1666218) derivative (providing the C2 and amino group) and a 2-(2-haloethyl)pyridine electrophile.

These distinct retrosynthetic pathways provide a logical framework for developing multiple synthetic routes, each with unique advantages and challenges regarding starting material availability, reaction efficiency, and stereochemical control.

Development of Novel Synthetic Routes to the Butanoate Core

Building upon the insights from retrosynthetic analysis, several synthetic routes have been developed for constructing the 4-amino-3-arylbutanoate core. A prevalent and effective method is the aza-Michael addition, which involves the conjugate addition of an amine to an α,β-unsaturated ester.

A general synthetic pathway is outlined below:

Synthesis of the α,β-Unsaturated Ester: The synthesis begins with the preparation of the key intermediate, methyl (E)-3-(pyridin-2-yl)acrylate. This can be achieved through several olefination reactions, such as the Horner-Wadsworth-Emmons reaction between pyridine-2-carbaldehyde and a phosphonate (B1237965) ylide like trimethyl phosphonoacetate.

Aza-Michael Conjugate Addition: The core C-N and C3-C4 bonds are typically formed in a single step via the conjugate addition of a suitable nitrogen nucleophile to the activated alkene of methyl (E)-3-(pyridin-2-yl)acrylate. Using ammonia (B1221849) or a protected amine equivalent (e.g., benzylamine (B48309), which can be later removed by hydrogenolysis) as the nucleophile yields the desired butanoate skeleton.

| Step | Reactants | Reagents/Conditions | Product |

| 1 | Pyridine-2-carbaldehyde, Trimethyl phosphonoacetate | Base (e.g., NaH), Anhydrous THF | Methyl (E)-3-(pyridin-2-yl)acrylate |

| 2 | Methyl (E)-3-(pyridin-2-yl)acrylate, Benzylamine | Aprotic solvent (e.g., Methanol) | Methyl 4-(benzylamino)-3-(pyridin-2-yl)butanoate |

| 3 | Methyl 4-(benzylamino)-3-(pyridin-2-yl)butanoate | H₂, Pd/C, Methanol | Methyl 4-amino-3-(pyridin-2-yl)butanoate |

This route is highly adaptable, and variations in the nitrogen nucleophile and reaction conditions can be implemented to optimize yield and purity.

Advanced Stereoselective Synthesis of this compound

Controlling the stereochemistry at the C3 position is crucial for producing enantiomerically pure this compound. This is achieved through asymmetric synthesis, which can be broadly categorized into chiral auxiliary-mediated methods, asymmetric catalysis, and biocatalysis.

A chiral auxiliary is a stereogenic group that is temporarily incorporated into a substrate to direct the stereochemical outcome of a subsequent reaction. wikipedia.org After the desired stereocenter is set, the auxiliary is removed. This strategy has been successfully applied to the synthesis of β-amino esters. nih.gov

Evans Oxazolidinone Auxiliaries: Evans oxazolidinones are powerful chiral auxiliaries. An N-acylated oxazolidinone derived from an α,β-unsaturated acid can undergo a highly diastereoselective conjugate addition with a nitrogen nucleophile. The steric bulk of the auxiliary effectively shields one face of the molecule, forcing the incoming nucleophile to attack from the opposite face.

Pseudoephedrine as a Chiral Auxiliary: (S,S)-(+)-Pseudoephedrine can be used to form a chiral α,β-unsaturated amide. The subsequent aza-Michael reaction proceeds with high diastereoselectivity, and the resulting β-amino amide can be converted to the target methyl ester. nih.gov

Menthyl Ester Auxiliaries: Using a chiral alcohol like (-)-menthol to form the α,β-unsaturated ester can also induce facial selectivity during the conjugate addition step, leading to an enrichment of one diastereomer. documentsdelivered.com

The key advantage of these methods is the high level of stereocontrol, often yielding products with excellent diastereomeric ratios. The main drawback is the need for additional steps to attach and remove the auxiliary.

Asymmetric catalysis offers a more atom-economical approach by using a small amount of a chiral catalyst to generate large quantities of an enantiomerically enriched product. mdpi.com This is a cornerstone of modern synthetic chemistry. nih.gov

Chiral Lewis Acid Catalysis: Chiral Lewis acids, often complexes of metals like copper or scandium with chiral ligands, can activate the α,β-unsaturated ester towards nucleophilic attack. The chiral environment around the metal center dictates the facial selectivity of the addition of the amine nucleophile, leading to an enantiomerically enriched product.

Organocatalysis: Chiral organic molecules, such as derivatives of proline or cinchona alkaloids, can catalyze the conjugate addition. For instance, a chiral Brønsted acid can activate the electrophile, while a chiral amine or phosphine (B1218219) can act as a nucleophilic catalyst.

Transition Metal-Catalyzed Reactions: Rhodium-catalyzed three-component coupling reactions can synthesize chiral β-amino esters from an amine, an aldehyde, and an ester bromoacetate (B1195939) in a one-pot process with high diastereoselectivity. jst.go.jp This approach could be adapted to form the target butanoate structure.

The following table summarizes representative results for catalytic asymmetric conjugate additions leading to β-amino ester cores.

| Catalyst Type | Metal/Ligand | Typical Substrate | Enantiomeric Excess (e.e.) |

| Lewis Acid | Cu(OTf)₂ / Chiral Bisoxazoline | α,β-Unsaturated Ester | >90% |

| Organocatalyst | Chiral Thiourea Derivative | α,β-Unsaturated Ester | 85-95% |

| Transition Metal | Rhodium / Chiral Phosphine | Imine + Bromoacetate | >98% d.r. |

Biocatalysis utilizes enzymes to perform chemical transformations with exceptional selectivity under mild conditions. mdpi.com For the synthesis of chiral amines and amino esters, transaminases and reductases are particularly powerful tools. illinois.edu

Transaminase-Mediated Synthesis: A highly effective strategy involves the asymmetric amination of a keto-ester precursor, methyl 4-oxo-3-(pyridin-2-yl)butanoate. A transaminase (also known as an aminotransferase) can stereoselectively transfer an amino group from a simple amino donor (like isopropylamine) to the ketone, directly forming the desired chiral amine with very high enantiomeric excess. Libraries of engineered transaminases are available, allowing for the selection of an enzyme that produces either the (R)- or (S)-enantiomer.

Reductase-Mediated Synthesis: An alternative biocatalytic route involves the asymmetric reduction of a precursor. For example, an enamine reductase could catalyze the stereoselective reduction of an enamine intermediate. Alternatively, a keto-ester could be reduced to a chiral hydroxy ester by a ketoreductase, followed by chemical conversion of the alcohol to the amine with inversion of stereochemistry. mdpi.com

These enzymatic methods are highly valued for their sustainability, operational simplicity, and ability to generate products of exceptionally high optical purity.

Green Chemistry Principles and Sustainable Synthetic Approaches for this compound

Green chemistry focuses on designing chemical processes that minimize environmental impact and reduce the use of hazardous substances. mdpi.comresearchgate.net Several principles can be applied to the synthesis of this compound to enhance its sustainability.

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials from the reactants into the final product is a key goal. Asymmetric catalytic and biocatalytic methods are inherently more atom-economical than chiral auxiliary-based approaches, which require stoichiometric amounts of the auxiliary that is later removed.

Use of Catalysis: Both chemical catalysts and biocatalysts reduce waste by being effective in small amounts and allowing for milder reaction conditions, which saves energy. mdpi.com

Safer Solvents and Reagents: The selection of solvents and reagents is critical. Whenever possible, hazardous solvents should be replaced with greener alternatives such as ethanol (B145695), water, or 2-methyltetrahydrofuran. unibo.it For instance, conducting the aza-Michael addition in ethanol or even under solvent-free conditions would significantly improve the environmental profile of the synthesis. mdpi.com

Reduction of Derivatives: Avoiding unnecessary protection-deprotection steps simplifies the synthesis and reduces waste. A direct amination using ammonia or an enzyme, for example, is preferable to using a protecting group like benzylamine that must be removed in a separate step.

Process Intensification: The use of flow chemistry can offer significant advantages in terms of safety, efficiency, and scalability compared to traditional batch processing. mdpi.com

By integrating these green chemistry principles, the synthesis of this compound can be made not only more efficient but also more environmentally responsible. rasayanjournal.co.innih.gov

Based on the conducted research, there is currently a lack of specific published scientific literature detailing the synthetic methodologies for the chemical compound This compound . While general synthetic routes for structurally similar molecules, such as other amino-pyridine derivatives and butanoate esters, are available, a direct and detailed discussion focused solely on the synthesis of this specific compound cannot be provided at this time.

The search did not yield specific studies on solvent-free and aqueous-phase methodologies, atom economy and reaction efficiency optimization, or a comparative analysis of synthetic efficiencies, yields, and scalability directly pertaining to this compound.

Therefore, in adherence to the strict instructions to only include information directly related to "this compound" and to avoid extrapolation from other compounds, the requested article cannot be generated. Further research and publication in the field of synthetic organic chemistry are required to provide the specific details requested in the outline.

Chemical Reactivity and Derivatization of Methyl 4 Amino 3 Pyridin 2 Yl Butanoate

Transformations Involving the Primary Amine Functional Group

The primary amine in Methyl 4-amino-3-(pyridin-2-yl)butanoate is a nucleophilic center and can readily participate in a variety of common organic reactions.

Acylation: The primary amine can be easily acylated using various acylating agents such as acid chlorides, anhydrides, or carboxylic acids in the presence of a coupling agent. For instance, reaction with acetic anhydride (B1165640) in a solvent like pyridine (B92270) can yield the corresponding N-acetyl derivative. The use of pyridine as a solvent can also facilitate the reaction by acting as a base to neutralize the acid byproduct. This reaction is generally high-yielding and is a common method for protecting the amine group or for synthesizing amide derivatives with potential biological activity.

Alkylation: N-alkylation of the primary amine can be achieved using alkyl halides. However, direct alkylation can sometimes lead to mixtures of mono- and di-alkylated products. A more controlled method for mono-alkylation involves reductive amination, where the amine is first reacted with an aldehyde or ketone to form an imine, which is then reduced in situ with a reducing agent like sodium borohydride (B1222165). For instance, reaction with a carboxylic acid and sodium borohydride can provide the corresponding N-alkylaminopyridine. It's important to note that the pyridine nitrogen can also undergo alkylation, and reaction conditions must be carefully controlled to achieve selective N-alkylation of the primary amine.

Sulfonylation: The primary amine can be converted to a sulfonamide by reaction with a sulfonyl chloride, such as p-toluenesulfonyl chloride, in the presence of a base like pyridine. This reaction is typically chemoselective for the primary amine over the pyridine nitrogen. The resulting sulfonamides are often stable, crystalline solids and this derivatization is frequently used in medicinal chemistry to introduce a sulfonyl group, which can impart specific biological properties.

| Reaction Type | Reagent Example | Product Type |

| Acylation | Acetic anhydride | N-Acetyl derivative |

| Alkylation | Alkyl halide, Carboxylic acid/NaBH4 | N-Alkyl derivative |

| Sulfonylation | p-Toluenesulfonyl chloride | N-Sulfonamide |

Imines: The primary amine of this compound can condense with aldehydes or ketones, typically under acid catalysis, to form imines (Schiff bases). This reaction is reversible and often requires the removal of water to drive the equilibrium towards the product. The resulting imines can be further reduced to secondary amines or used as intermediates in other transformations.

Amides: As mentioned in the acylation section, amides are readily formed by reacting the primary amine with carboxylic acids or their derivatives. The use of coupling agents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of an activator such as 4-Dimethylaminopyridine (DMAP) and Hydroxybenzotriazole (HOBt) can facilitate the formation of the amide bond under mild conditions, even with electron-deficient amines.

Heterocyclic Derivatives: The bifunctional nature of this compound (containing both an amine and an ester) makes it a potential precursor for the synthesis of various heterocyclic systems. For example, β-amino esters are known to be versatile starting materials for the synthesis of nitrogen-containing heterocycles such as pyridinones and pyrazolones. Depending on the reaction partner, cyclization reactions can lead to the formation of new ring systems incorporating the nitrogen atom of the primary amine.

| Derivative | Reaction | Key Reagents |

| Imine | Condensation | Aldehyde or Ketone, Acid catalyst |

| Amide | Acylation | Carboxylic acid, EDC, DMAP, HOBt |

| Heterocycle | Cyclization | Various (e.g., β-dicarbonyl compounds) |

Reactions of the Ester Moiety

The methyl ester group in this compound is susceptible to various nucleophilic substitution and reduction reactions.

Hydrolysis: The methyl ester can be hydrolyzed to the corresponding carboxylic acid under either acidic or basic conditions. Basic hydrolysis, using a reagent like lithium hydroxide (B78521) in a water/dioxane mixture, is a common method. Subsequent acidification will yield the carboxylic acid. This transformation is useful for creating derivatives where a free carboxylic acid is required or for preparing the parent amino acid.

Transesterification: The methyl ester can be converted to other esters through transesterification. This reaction is typically catalyzed by an acid or a base and involves reacting the ester with an excess of another alcohol. For example, reacting this compound with ethanol (B145695) in the presence of an acid catalyst would yield the corresponding ethyl ester. This can be a useful method for modifying the ester group to alter the compound's physical or biological properties. Poly(β-amino ester)s, for instance, can undergo degradation via transesterification in the presence of alcohols, a reaction catalyzed by unreacted primary or secondary amines within the polymer network.

The ester group can be reduced to a primary alcohol using strong reducing agents like lithium aluminum hydride (LiAlH4). This reaction would convert this compound into the corresponding amino alcohol, 4-amino-3-(pyridin-2-yl)butan-1-ol. Care must be taken as the pyridine ring can also be susceptible to reduction under certain conditions. The use of milder reducing agents like sodium borohydride is generally not sufficient to reduce an ester. The reduction of β-enamino esters can lead to γ-amino alcohols.

The carbon atom alpha to the ester carbonyl group has acidic protons that can be removed by a strong base to form an enolate. This enolate can then participate in condensation reactions, such as the Claisen condensation, with another ester molecule to form a β-keto ester. For a molecule like this compound, intramolecular condensation is not possible. However, in the presence of a suitable base and another ester, an intermolecular Claisen condensation could potentially occur at the alpha-carbon, leading to the formation of a new carbon-carbon bond.

Reactivity and Functionalization of the Pyridine Ring System

The pyridine ring in this compound is an electron-deficient aromatic system due to the electronegative nitrogen atom. This intrinsic property makes it less susceptible to electrophilic attack compared to benzene (B151609) but more prone to nucleophilic substitution. The substituent at the C2 position, a 4-amino-3-carbomethoxybutyl group, exerts both electronic and steric influences on the ring's reactivity. Electronically, it acts as a weak electron-donating group via induction, which slightly mitigates the ring's electron deficiency. Sterically, its bulk can hinder reactions at the C2 position and the adjacent ring nitrogen.

Electrophilic Aromatic Substitution Patterns

Electrophilic Aromatic Substitution (EAS) on the pyridine nucleus is generally a challenging transformation that requires forcing conditions. The ring nitrogen deactivates the system towards electrophiles, primarily by inductive electron withdrawal and by becoming protonated under the acidic conditions typical for many EAS reactions, which further increases its deactivating effect.

The directing influence of the ring nitrogen channels incoming electrophiles predominantly to the C3 and C5 positions (meta-directing). The C2-alkyl substituent, being a weak ortho-, para-director, would favor substitution at C3 and C5. The combined effects reinforce substitution away from the C2, C4, and C6 positions. Regioselectivity will favor the C5 position, which is meta to the nitrogen and para to the alkyl group, and is also sterically less hindered than the C3 position.

| Reaction Type | Reagents | Predicted Major Product(s) | Reaction Conditions |

| Nitration | HNO₃ / H₂SO₄ | Methyl 4-amino-3-(5-nitro-pyridin-2-yl)butanoate | High Temperature |

| Bromination | Br₂ / Oleum | Methyl 4-amino-3-(3-bromo-pyridin-2-yl)butanoate and Methyl 4-amino-3-(5-bromo-pyridin-2-yl)butanoate | High Temperature |

| Sulfonation | SO₃ / H₂SO₄ | 2-(1-Amino-2-(methoxycarbonyl)ethyl)pyridine-5-sulfonic acid | High Temperature |

Nucleophilic Aromatic Substitution on Activated Pyridine Systems

The pyridine ring is inherently activated for Nucleophilic Aromatic Substitution (NAS), particularly at the C2, C4, and C6 positions, because the electronegative nitrogen can effectively stabilize the anionic Meisenheimer intermediate formed during the reaction. stackexchange.comwikipedia.org For NAS to proceed, a good leaving group, such as a halide, must be present on the ring.

In the case of a hypothetical derivative, such as Methyl 4-amino-3-(4-chloro-pyridin-2-yl)butanoate, nucleophilic attack would be highly favored at the C4 position. Similarly, a leaving group at the C6 position would also be readily displaced. Direct substitution at the C2 position is blocked by the existing substituent.

In the absence of a leaving group, direct amination via a Chichibabin-type reaction is a possibility. wikipedia.orgyoutube.com This reaction involves a strong nucleophile, like sodium amide (NaNH₂), and typically results in amination at the C2 or C4 position. For the title compound, the C2 position is blocked, making the C6 position the most likely site for this transformation, yielding a 2,6-disubstituted pyridine derivative.

| Reaction Type | Substrate | Reagents | Predicted Major Product |

| Amination (Chichibabin) | This compound | 1. NaNH₂ 2. H₂O | Methyl 4-amino-3-(6-amino-pyridin-2-yl)butanoate |

| Hydroxylation | Methyl 4-amino-3-(4-chloro-pyridin-2-yl)butanoate | NaOH, H₂O, Heat | Methyl 4-amino-3-(4-hydroxy-pyridin-2-yl)butanoate |

| Alkoxylation | Methyl 4-amino-3-(4-chloro-pyridin-2-yl)butanoate | NaOMe, MeOH, Heat | Methyl 4-amino-3-(4-methoxy-pyridin-2-yl)butanoate |

N-Oxidation and Quaternization Reactions

The lone pair of electrons on the pyridine nitrogen atom allows for reactions with electrophiles, leading to N-oxides and pyridinium (B92312) salts.

N-Oxidation: The reaction with peroxy acids, such as m-chloroperoxybenzoic acid (m-CPBA), converts the pyridine nitrogen to a pyridine N-oxide. scripps.edu The resulting N-oxide is a valuable synthetic intermediate; the oxygen atom can activate the C2 and C4 positions for nucleophilic attack and can also be removed later. However, the bulky substituent at the C2 position in this compound is expected to sterically hinder the approach of the oxidizing agent to the nitrogen, potentially reducing the reaction rate compared to less substituted pyridines. researchgate.netthieme-connect.de

Quaternization: The pyridine nitrogen can act as a nucleophile, attacking alkyl halides or other electrophiles to form quaternary pyridinium salts. rsc.org This reaction is also sensitive to steric hindrance. mdpi.com The rate of quaternization for the title compound would likely be slower than that of pyridine itself due to the C2-substituent. The resulting pyridinium salt significantly alters the electronic properties of the ring, making it highly electron-deficient and susceptible to reduction or attack by strong nucleophiles.

| Reaction Type | Reagents | Predicted Product | Notes |

| N-Oxidation | m-CPBA | Methyl 4-amino-3-(1-oxido-pyridin-1-ium-2-yl)butanoate | Reaction may be slow due to steric hindrance. |

| Quaternization (Methylation) | Methyl Iodide (CH₃I) | 2-(3-Amino-4-methoxy-4-oxobutyl)-1-methylpyridin-1-ium iodide | Steric hindrance from the C2-substituent can affect the reaction rate. |

| Quaternization (Benzylation) | Benzyl Bromide (BnBr) | 1-Benzyl-2-(3-amino-4-methoxy-4-oxobutyl)pyridin-1-ium bromide | Forms a pyridinium salt. |

Multi-Component Reactions (MCRs) Incorporating this compound

Multi-component reactions (MCRs), which involve the combination of three or more starting materials in a single synthetic operation, are highly valued for their efficiency and atom economy. bibliomed.orgacsgcipr.org this compound possesses a primary amine, making it a suitable component for several well-known MCRs, such as the Ugi and Mannich reactions. nih.gov

In a hypothetical Ugi four-component reaction, the primary amine of the title compound could react with an aldehyde, an isocyanide, and a carboxylic acid to generate a complex α-acylamino amide derivative. This demonstrates the potential of using the molecule as a scaffold to build molecular diversity rapidly.

| MCR Type | Reactants | Hypothetical Product Structure |

| Ugi Reaction | This compound, Benzaldehyde, tert-Butyl isocyanide, Acetic acid | A complex α-acetamido-N-tert-butyl-N-(4-methoxy-4-oxo-1-(pyridin-2-yl)butan-2-yl)-2-phenylacetamide |

| Mannich Reaction | This compound, Formaldehyde, Acetone | Methyl 4-(2-oxopropylamino)-3-(pyridin-2-yl)butanoate |

Chemo-, Regio-, and Stereoselectivity in Derivatization Processes

The derivatization of a multifunctional molecule like this compound is governed by principles of selectivity. masterorganicchemistry.com

Chemoselectivity: The molecule contains three distinct functional groups susceptible to reaction: the primary amine, the methyl ester, and the pyridine ring. The primary amine is the most nucleophilic and basic site, making it the preferential target for electrophiles like acyl chlorides or alkyl halides under neutral or mildly basic conditions. The pyridine nitrogen, being less basic and more sterically hindered, would react under different conditions, for instance, with strong acids or oxidizing agents. The ester group is susceptible to hydrolysis or transesterification under acidic or basic conditions, which would typically require elevated temperatures.

Regioselectivity: As discussed, electrophilic substitution on the pyridine ring is predicted to occur preferentially at the C5 position. Nucleophilic substitution, following activation with a leaving group, would be directed to the C4 and C6 positions. These preferences are a direct consequence of the electronic properties of the substituted pyridine ring. nih.gov

Stereoselectivity: The compound possesses a stereocenter at the C3 position of the butanoate chain. This existing chiral center can influence the stereochemical outcome of subsequent reactions, a phenomenon known as diastereoselectivity. For example, if a reaction creates a new stereocenter, one diastereomer may be formed in preference to the other. Enantioselective alkylation of the α-carbon of the side chain in 2-alkylpyridines has been shown to be possible using chiral lithium amide bases, suggesting that stereocontrolled derivatization of the butanoate chain is feasible. nih.govnih.gov Similarly, enzymatic reductions of related 3-oxobutanoates often proceed with high stereoselectivity, indicating that biological catalysts could be employed for stereocontrolled modifications. researchgate.net

| Selectivity Type | Reaction Example | Selective Target/Position | Controlling Factors |

| Chemoselectivity | Acylation with Acetyl Chloride (1 eq.) | Primary Amine (-NH₂) | Higher nucleophilicity of the primary amine compared to the pyridine nitrogen. |

| Regioselectivity | Nitration (HNO₃/H₂SO₄) | C5 of the pyridine ring | Electronic directing effects of the ring nitrogen and the C2-substituent. |

| Stereoselectivity | Creation of a new stereocenter adjacent to C3 | N/A | The existing stereocenter at C3 can sterically direct the approach of reagents, leading to a diastereomeric excess of one product. |

Conformational Analysis and Advanced Spectroscopic Characterization of Methyl 4 Amino 3 Pyridin 2 Yl Butanoate

Elucidation of Conformational Preferences and Dynamics in Solution and Solid State

A thorough search did not yield any published studies on the conformational preferences or dynamics of Methyl 4-amino-3-(pyridin-2-yl)butanoate in either the solution or solid state. Crystal structure data, which would provide definitive information on the solid-state conformation, is absent from crystallographic databases. Similarly, no computational studies, such as Density Functional Theory (DFT) calculations, appear to have been performed to predict the stable conformers of this molecule.

Analysis of Intra- and Intermolecular Interactions (e.g., Hydrogen Bonding, π-Stacking)

While studies on related compounds suggest the potential for intramolecular hydrogen bonding between the amino group and the pyridine (B92270) nitrogen, or intermolecular interactions involving the ester and amino functionalities, no specific experimental or theoretical data exists for this compound. nih.govnih.gov Analysis of such interactions would require, at a minimum, single-crystal X-ray diffraction data or detailed spectroscopic analysis, neither of which is available.

Application of Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

2D NMR Techniques for Structural Connectivity and Stereochemistry

No 2D NMR spectra (e.g., COSY, HSQC, HMBC) for this compound have been published. Such data would be essential for the unambiguous assignment of proton and carbon signals and for confirming the structural connectivity, but this fundamental characterization is not present in the scientific literature.

Variable Temperature NMR for Conformational Equilibria

The study of conformational equilibria using variable temperature (VT) NMR is a powerful technique for flexible molecules. However, no VT NMR studies have been reported for this compound. Consequently, there is no experimental data on the energy barriers between different conformational states.

Chiroptical Spectroscopy (e.g., Circular Dichroism) for Absolute Configuration Assignment

For a chiral molecule such as this compound, chiroptical spectroscopy, particularly circular dichroism (CD), would be instrumental in assigning the absolute configuration of its stereocenter. However, no CD spectra or related chiroptical studies for this compound have been documented.

Theoretical and Computational Studies of Methyl 4 Amino 3 Pyridin 2 Yl Butanoate

Quantum Chemical Calculations (e.g., DFT) on Electronic Structure and Reactivity Descriptors

Density Functional Theory (DFT) is a robust computational method for investigating the electronic properties of molecules. By solving approximations of the Schrödinger equation, DFT can provide valuable information about electron distribution, molecular orbitals, and reactivity.

HOMO-LUMO Gap and Global Reactivity Indices

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key components of frontier molecular orbital theory. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy difference between these two orbitals, the HOMO-LUMO gap, is a crucial indicator of a molecule's chemical reactivity and kinetic stability. A smaller gap generally implies higher reactivity.

For a molecule like Methyl 4-amino-3-(pyridin-2-yl)butanoate, the pyridine (B92270) ring and the amino group are expected to be the primary sites of electron density. The HOMO is likely to be localized on the electron-rich pyridine ring and the nitrogen atom of the amino group, while the LUMO may be distributed over the pyridine ring and the carbonyl group of the ester.

From the HOMO and LUMO energies, several global reactivity descriptors can be calculated, such as electronegativity (χ), chemical hardness (η), and the global electrophilicity index (ω). These indices provide a quantitative measure of the molecule's reactivity. While specific values for this compound are not available, a hypothetical set of values based on similar pyridine derivatives is presented in the table below for illustrative purposes. researchgate.netrsc.orgnih.gov

| Descriptor | Formula | Hypothetical Value | Interpretation |

| HOMO Energy | EHOMO | -6.5 eV | Electron-donating ability |

| LUMO Energy | ELUMO | -1.2 eV | Electron-accepting ability |

| HOMO-LUMO Gap | ΔE = ELUMO - EHOMO | 5.3 eV | Indicates good kinetic stability |

| Electronegativity | χ = -(EHOMO + ELUMO)/2 | 3.85 eV | Tendency to attract electrons |

| Chemical Hardness | η = (ELUMO - EHOMO)/2 | 2.65 eV | Resistance to change in electron distribution |

| Global Electrophilicity | ω = χ²/2η | 2.79 eV | Propensity to accept electrons |

Electrostatic Potential Surface Analysis

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its sites for electrophilic and nucleophilic attack. The MEP maps the electrostatic potential onto the electron density surface. Regions of negative potential (typically colored red or yellow) indicate electron-rich areas, which are susceptible to electrophilic attack. Conversely, regions of positive potential (blue) are electron-poor and are likely sites for nucleophilic attack.

For this compound, the MEP surface would be expected to show a region of high negative potential around the nitrogen atom of the pyridine ring and the oxygen atoms of the ester group, making these sites potential hydrogen bond acceptors. The hydrogen atoms of the amino group and those on the carbon backbone would likely exhibit a positive electrostatic potential, indicating their potential as hydrogen bond donors.

Molecular Modeling and Dynamics Simulations for Conformational Landscapes

The biological activity and physical properties of a flexible molecule like this compound are heavily influenced by its three-dimensional conformation. Molecular modeling and molecular dynamics (MD) simulations are powerful techniques for exploring the conformational landscape of a molecule and identifying its most stable conformers.

Given the rotatable bonds in the butanoate chain and the attachment of the pyridine ring, a multitude of conformations are possible. A systematic conformational search or an MD simulation would likely reveal that the molecule's preferred shapes are governed by a balance of steric hindrance, intramolecular hydrogen bonding, and torsional strain. For instance, an intramolecular hydrogen bond could potentially form between the amino group and the ester carbonyl oxygen or the pyridine nitrogen, leading to a more compact, folded conformation. Studies on the conformationally similar γ-aminobutyric acid (GABA) have shown the importance of such intramolecular interactions in determining its preferred geometry. acs.org

Prediction and Interpretation of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies)

Computational methods can predict various spectroscopic properties, which can aid in the characterization of a molecule and the interpretation of experimental spectra.

NMR Chemical Shifts: The prediction of ¹H and ¹³C NMR chemical shifts is a valuable tool in structure elucidation. ualberta.caresearchgate.netcompchemhighlights.orgnih.govruc.dk Calculations, often using the Gauge-Independent Atomic Orbital (GIAO) method, can provide theoretical chemical shifts that, when compared with experimental data, can confirm the proposed structure. For this compound, one would expect characteristic signals for the protons and carbons of the pyridine ring, the methylene (B1212753) and methine groups of the butanoate chain, and the methyl group of the ester. The chemical shifts would be influenced by the electronic environment of each nucleus, which is in turn affected by the molecule's conformation.

Vibrational Frequencies: Infrared (IR) and Raman spectroscopy are used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies. Computational methods can calculate these frequencies, providing a theoretical vibrational spectrum. researchgate.netrsc.orgresearchgate.netelixirpublishers.comcdnsciencepub.com For this compound, key predicted vibrational modes would include the N-H stretching of the amino group, C=O stretching of the ester, C-N and C-C stretching of the pyridine ring, and various C-H bending and stretching modes. A hypothetical table of some key predicted vibrational frequencies is provided below.

| Vibrational Mode | Functional Group | Hypothetical Wavenumber (cm⁻¹) |

| N-H Stretch | Amino | 3400-3200 |

| C-H Stretch (aromatic) | Pyridine | 3100-3000 |

| C-H Stretch (aliphatic) | Butanoate chain | 3000-2850 |

| C=O Stretch | Ester | ~1735 |

| C=N/C=C Stretch | Pyridine | 1600-1450 |

| C-O Stretch | Ester | 1300-1000 |

In Silico Exploration of Ligand-Receptor Interaction Principles and Pharmacophore Modeling (Focus on theoretical binding modes, not biological outcomes)

The structural features of this compound suggest its potential to interact with biological macromolecules. In silico techniques like pharmacophore modeling and molecular docking can be employed to explore these potential interactions in a theoretical framework. nih.govmdpi.comnih.govresearchgate.netijpsr.com

A pharmacophore model represents the essential spatial arrangement of features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers) that are necessary for a molecule to bind to a specific receptor. For this compound, a pharmacophore model would likely include:

A hydrogen bond donor (the amino group).

A hydrogen bond acceptor (the pyridine nitrogen and/or the ester carbonyl oxygen).

An aromatic ring (the pyridine ring).

Molecular docking simulations could then be used to place the molecule into the binding site of a hypothetical receptor. These simulations would predict the preferred binding orientation and conformation, as well as the specific intermolecular interactions, such as hydrogen bonds and π-π stacking, that stabilize the ligand-receptor complex. This theoretical exploration of binding modes can provide valuable insights into the molecule's potential for molecular recognition.

Mechanistic Investigations of Key Synthetic Transformations via Computational Approaches

Computational chemistry can also be used to elucidate the mechanisms of chemical reactions. A plausible synthetic route to this compound could involve a Michael addition of an amine to a suitable precursor. auburn.edursc.orgthieme-connect.commdpi.com

For example, the synthesis could potentially proceed via the conjugate addition of an amine to methyl 3-(pyridin-2-yl)but-2-enoate. DFT calculations could be employed to model the reaction pathway, identifying the transition state structures and calculating the activation energies. This would provide a detailed understanding of the reaction mechanism, including the role of any catalysts and the factors that determine the stereochemical outcome of the reaction. Such computational studies can be invaluable for optimizing reaction conditions and predicting the feasibility of different synthetic routes. cdnsciencepub.com

Methyl 4 Amino 3 Pyridin 2 Yl Butanoate As a Versatile Synthetic Building Block

Applications in the Synthesis of Pyrrolidine and Piperidine Analogues

The structural framework of methyl 4-amino-3-(pyridin-2-yl)butanoate makes it an ideal precursor for the synthesis of saturated nitrogen-containing heterocycles such as pyrrolidines and piperidines. These motifs are prevalent in a vast number of natural products and medicinally important compounds.

The γ-amino ester functionality is primed for intramolecular cyclization to form a five-membered lactam, specifically a pyrrolidin-2-one. This transformation can typically be achieved through thermal methods or by using specific reagents to facilitate the amide bond formation. The resulting 4-(pyridin-2-yl)pyrrolidin-2-one can then be subjected to reduction, for instance with powerful reducing agents like lithium aluminum hydride (LiAlH4), to yield the corresponding 3-(pyridin-2-yl)pyrrolidine. This two-step process provides a reliable route to substituted pyrrolidine rings, which are key components of many biologically active molecules.

Furthermore, the pyridine (B92270) ring itself can serve as a handle for the construction of piperidine analogues. The partial or complete reduction of the pyridine ring is a common strategy for synthesizing piperidines. researchgate.netnih.gov For example, catalytic hydrogenation using catalysts like rhodium or palladium can selectively reduce the pyridine ring, leading to a 3-(piperidin-2-yl)pyrrolidine derivative if the cyclization has already occurred, or it can be a step in a more complex synthesis of piperidine-containing structures. nih.gov The stereochemical outcome of such reductions can often be controlled by the choice of catalyst and reaction conditions, offering a pathway to specific stereoisomers. acs.orgacs.org

| Starting Material Class | Transformation | Resulting Heterocycle | Key Reagents/Conditions |

|---|---|---|---|

| γ-Amino Ester | Intramolecular Cyclization followed by Reduction | Pyrrolidine | 1. Heat or base 2. LiAlH₄ or similar reducing agent |

| Pyridine Derivative | Catalytic Hydrogenation / Dearomatization | Piperidine | H₂, Pd/C, Rhodium catalyst |

Role in the Construction of Fused and Bridged Heterocyclic Systems

The presence of both a nucleophilic amino group and an electrophilic ester, in combination with the pyridine ring, provides the necessary functionalities for the construction of more elaborate fused and bridged heterocyclic systems. The pyridine nitrogen and the primary amine can participate in cyclization reactions with suitable bifunctional reagents to create novel ring systems.

For instance, intramolecular cyclization strategies can be employed where the pyridine ring and the butanoate side chain are both involved. Dearomatization reactions of the pyridine ring can lead to the formation of bicyclic products. rsc.org Depending on the reagents and conditions, it is conceivable that the amino group could attack an activated pyridine ring, or conversely, the pyridine nitrogen could participate in a cyclization involving a transformed side chain. Such strategies are valuable for rapidly building molecular complexity from relatively simple starting materials. nih.gov

Furthermore, the compound can be used to synthesize indolizine scaffolds, which are privileged structures in medicinal chemistry. Reactions involving the pyridine nitrogen as a nucleophile are central to many indolizine syntheses. The butanoate portion of the molecule can be modified to introduce functionalities that can subsequently react with the pyridine ring to form the fused five-membered ring characteristic of indolizines.

Precursor in the Synthesis of Chiral Amines, Carboxylic Acids, and Amino Acids

This compound is an excellent starting point for the synthesis of various chiral molecules, including amines, carboxylic acids, and non-canonical amino acids.

The primary amino group can be resolved into its constituent enantiomers using chiral acids or through enzymatic kinetic resolution. Biocatalytic methods, particularly the use of ω-transaminases, have emerged as powerful tools for the asymmetric synthesis of chiral amines. researchgate.net These enzymes can selectively aminate a prochiral ketone precursor to the title compound or resolve a racemic mixture of the amine, providing access to enantiomerically pure forms. mdpi.com

Hydrolysis of the methyl ester, typically under basic or acidic conditions, would yield the corresponding carboxylic acid, 4-amino-3-(pyridin-2-yl)butanoic acid. This γ-amino acid is an analogue of GABA and could be of interest for its biological properties. If the synthesis starts with or incorporates a chiral resolution step, enantiomerically pure amino acids can be obtained. mdpi.comamanote.com

The combination of functionalities also allows for the synthesis of more complex amino acids. For example, the amino group could be protected, allowing for further chemical manipulation at other positions before deprotection.

| Functional Group Transformation | Product Class | Potential Synthetic Method |

|---|---|---|

| Ester Hydrolysis | γ-Amino Carboxylic Acid | Acid or base-catalyzed hydrolysis (e.g., NaOH, HCl) |

| Asymmetric Amination/Resolution | Chiral Amine | Enzymatic resolution using ω-transaminases |

| Ester Hydrolysis + Chiral Resolution | Chiral Amino Acid | Combination of hydrolysis and enzymatic or chemical resolution |

Utility in Fragment-Based Approaches for Molecular Design

In the context of fragment-based molecular design, this compound represents a highly valuable fragment. The pyridine ring is a common motif in pharmaceuticals, often acting as a bioisostere for a phenyl ring but with the added advantage of being a hydrogen bond acceptor and having improved solubility properties. nih.govnih.govresearchgate.net The amino and ester groups provide vectors for growing the fragment in different directions, allowing for the exploration of chemical space around a target protein.

A library of compounds could be generated by reacting the primary amine with a diverse set of electrophiles (e.g., acyl chlorides, sulfonyl chlorides, isocyanates) or by using it in reductive amination reactions with various aldehydes and ketones. Similarly, the ester could be converted to an amide by reacting it with a library of amines. This approach allows for the rapid generation of a multitude of analogues for screening in early-stage discovery projects. The pyridine scaffold itself is a key feature in many drug discovery programs due to its versatile chemical reactivity and its prevalence in known bioactive molecules. mdpi.com

Integration into Divergent and Convergent Synthesis Strategies for Complex Molecular Architectures

The multiple functionalities of this compound make it an excellent substrate for both divergent and convergent synthetic strategies.

In a divergent approach, the core structure can be elaborated in several different directions from a common intermediate. For example, the amino group can be functionalized in various ways, while the ester is simultaneously carried through the reactions, or vice versa. The pyridine ring can also be modified through reactions such as N-oxidation or substitution, further increasing the diversity of the resulting products. This strategy is highly efficient for creating libraries of related compounds for structure-activity relationship studies. nih.govrsc.org

Future Directions and Emerging Research Avenues for Methyl 4 Amino 3 Pyridin 2 Yl Butanoate

Exploration of Novel Catalytic Systems for Enhanced Enantioselectivity and Efficiency

The synthesis of enantiomerically pure β-substituted γ-aminobutyric acid (GABA) derivatives is of paramount importance due to the stereospecific nature of their biological activity. nih.govmt.com Future research will likely focus on the development of novel catalytic systems to produce Methyl 4-amino-3-(pyridin-2-yl)butanoate with higher efficiency and enantioselectivity. The asymmetric Michael addition is a key reaction for the synthesis of β-substituted GABA derivatives, and advancements in both organocatalysis and metal-based catalysis are promising. nih.govrsc.org

Organocatalytic approaches, utilizing chiral amines and thioureas, have shown success in the synthesis of related GABA analogues. rsc.org Further exploration of bifunctional organocatalysts that can activate both the nucleophile and the electrophile simultaneously could lead to enhanced stereocontrol in the synthesis of the target molecule.

In the realm of metal-catalyzed reactions, rhodium and ruthenium complexes have demonstrated significant potential. Rhodium-catalyzed asymmetric conjugate additions of arylboronic acids to suitable precursors have been employed for the synthesis of compounds like (R)-Baclofen and (R)-Rolipram. acs.org The development of new chiral ligands for rhodium could further improve the enantioselectivity of this transformation for pyridin-2-yl substituted butanoates. Furthermore, ruthenium-catalyzed asymmetric hydrogenation and reductive amination are powerful methods for the synthesis of chiral amines and could be adapted for the efficient production of enantiopure this compound. researchgate.netacs.org Recent developments have highlighted novel, air- and moisture-stable ruthenium catalysts that are readily prepared from commercially available reagents, offering a practical route to chiral primary amines. researchgate.net

| Catalytic System | Approach | Potential Advantages for Synthesis | Key References |

| Organocatalysts | Asymmetric Michael Addition | Metal-free, environmentally benign, high enantioselectivity. | rsc.org |

| Rhodium Complexes | Asymmetric Conjugate Addition | High yields and enantioselectivities for related GABA analogues. | acs.org |

| Ruthenium Complexes | Asymmetric Hydrogenation / Reductive Amination | Efficient for synthesis of chiral amines, potential for high stability and practicality. | researchgate.netacs.org |

Development of Advanced Derivatization Strategies for Expanding Chemical Space

To explore the full potential of this compound in medicinal chemistry and materials science, the development of advanced derivatization strategies is crucial. These strategies can be aimed at three primary sites on the molecule: the primary amine, the methyl ester, and the pyridine (B92270) ring.

Modification of the primary amino group through reactions such as N-acylation, N-alkylation, N-arylation, and sulfonylation can generate a diverse library of amides, secondary and tertiary amines, and sulfonamides. These modifications can significantly alter the compound's physicochemical properties, such as lipophilicity and hydrogen bonding capacity, which are critical for biological activity.

The methyl ester functionality serves as a versatile handle for further transformations. Hydrolysis to the corresponding carboxylic acid would provide a key intermediate for the synthesis of a wide range of amides via coupling with various amines. Alternatively, transesterification with different alcohols, including more complex structures like steroids or terpenes, can be explored to create novel ester derivatives, potentially as prodrugs with altered pharmacokinetic profiles. acs.orgnih.gov

The pyridine ring offers another avenue for diversification. Modern C-H functionalization techniques, including halogenation, borylation, and transition-metal-catalyzed cross-coupling reactions, can be employed to introduce a variety of substituents at different positions on the pyridine ring. nih.gov Such modifications can modulate the electronic properties and steric profile of the molecule, influencing its interaction with biological targets or its self-assembly properties in materials.

| Derivatization Site | Reaction Type | Potential New Functionalities |

| Primary Amine | N-Acylation, N-Alkylation, Sulfonylation | Amides, Secondary/Tertiary Amines, Sulfonamides |

| Methyl Ester | Hydrolysis & Amide Coupling, Transesterification | Carboxylic Acids, Amides, Diverse Esters |

| Pyridine Ring | C-H Functionalization (e.g., Halogenation, Borylation) | Substituted Pyridine Derivatives |

Integration into Flow Chemistry and Automated Synthesis Platforms

The integration of the synthesis of this compound into continuous flow chemistry and automated platforms represents a significant step towards more efficient, safer, and scalable production. researchgate.net Flow chemistry offers numerous advantages over traditional batch processing, including enhanced heat and mass transfer, precise control over reaction parameters, and the ability to safely handle hazardous reagents and intermediates. mt.comseqens.com

For the synthesis of chiral amines and related pharmaceutical intermediates, flow chemistry has been successfully implemented. whiterose.ac.uk For instance, multistep continuous flow enantioselective syntheses of GABA analogues like (R)- and (S)-rolipram have been developed using series of heterogeneous catalysts in packed-bed reactors. nih.gov This approach minimizes the need for intermediate purification steps, reduces waste, and allows for continuous production. researchgate.net The asymmetric synthesis of the target compound could be similarly streamlined, with sequential catalytic reactions performed in-line.

Automated synthesis platforms, often coupled with flow reactors, can further accelerate the discovery and optimization of synthetic routes and the generation of derivative libraries. youtube.com These systems can systematically vary reaction conditions to identify optimal parameters and can be programmed to synthesize a wide array of derivatives for structure-activity relationship (SAR) studies. The use of reagent cartridges in automated synthesizers simplifies the process, making complex chemical transformations more accessible. youtube.com

| Feature | Advantage in Flow Chemistry / Automated Synthesis |

| Enhanced Safety | Small reaction volumes minimize risks associated with exothermic reactions or hazardous reagents. seqens.com |

| Improved Efficiency | Continuous production reduces downtime and increases throughput. seqens.com |

| Precise Control | Accurate control of temperature, pressure, and residence time leads to higher yields and purity. aurigeneservices.com |

| Scalability | Seamless scaling from laboratory to industrial production. seqens.com |

| Automation | Enables rapid optimization and library synthesis for drug discovery. youtube.com |

Potential for Applications in Materials Science (e.g., as monomers or supramolecular components)

The unique structural features of this compound, namely the combination of a chiral amino acid-like backbone and an aromatic pyridine moiety, make it an interesting candidate for applications in materials science. Future research could explore its use as a monomer for the synthesis of novel polymers or as a building block for the construction of supramolecular assemblies.

As a monomer, the primary amine and the methyl ester (or the corresponding carboxylic acid) can be utilized for polymerization reactions, such as the formation of polyamides or polyesters. The presence of the chiral center and the pyridine group in the polymer backbone could impart unique properties, such as chiroptical activity or metal-coordinating capabilities. These polymers could find applications in areas like chiral separations, asymmetric catalysis, or as functional materials with specific recognition properties.

In the realm of supramolecular chemistry, the pyridine nitrogen and the amino group can participate in hydrogen bonding and metal coordination, driving the self-assembly of the molecules into well-defined architectures. These supramolecular structures could range from simple dimers to complex, ordered networks in the solid state or in solution. The study of these assemblies could lead to the development of new gels, liquid crystals, or porous materials with potential applications in sensing, drug delivery, or catalysis.

Unexplored Stereochemical Dimensions and Their Synthetic Implications

While the primary focus of asymmetric synthesis is often on controlling the stereocenter at the 3-position of the butanoate chain, the presence of multiple rotatable bonds in this compound suggests the existence of unexplored stereochemical dimensions. The conformational preferences of the molecule, dictated by the relative orientation of the pyridin-2-yl group and the butanoate backbone, could have significant implications for its biological activity and its behavior in materials applications.

Future research could involve detailed conformational analysis using a combination of computational modeling and experimental techniques, such as NMR spectroscopy. Understanding the stable conformers and the energy barriers between them could provide insights into how the molecule interacts with its biological targets or how it packs in the solid state.

Furthermore, the development of synthetic methods that allow for the control of not only the absolute configuration of the stereocenter but also the diastereoselectivity in related molecules with additional stereocenters would be a significant advancement. This would open up the possibility of fine-tuning the three-dimensional shape of the molecule to optimize its properties for specific applications. The synthesis of all possible stereoisomers would be invaluable for detailed structure-activity relationship studies, potentially leading to the discovery of more potent and selective compounds.

Q & A

Q. How can contradictions in reported bioactivities of analogs be resolved?

- Perform meta-analyses of structure-activity relationships (SAR) across studies. Discrepancies may arise from assay variability (e.g., cell line differences) or impurities. Validate findings using orthogonal assays (e.g., SPR vs. fluorescence polarization) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.